molecular formula C19H18BrN5O3 B2553167 (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1396676-94-0

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2553167
M. Wt: 444.289
InChI Key: IXBJAHVYYLFGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H18BrN5O3 and its molecular weight is 444.289. The purity is usually 95%.
BenchChem offers high-quality (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Product Synthesis

Another study isolated a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, which closely resembles the chemical structure . This discovery expands the knowledge of naturally occurring compounds within this chemical family and their potential applications in scientific research (Pudjiastuti et al., 2010).

Alkaloid Synthesis and Applications

Research on the synthesis of phthalideisoquinoline and protoberberine alkaloids, as well as indolo[2,1-a]isoquinolines, through palladium(0)-catalyzed carbonylation, provides insights into the creation of complex molecules with potential therapeutic uses. This study highlights the versatility and applications of such compounds in medicinal chemistry (Orito et al., 1999).

Antioxidant and Radical Scavenging Activities

Further investigation into the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including those with bromine, revealed their potent antioxidant and radical scavenging activities. These findings suggest the potential use of such compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Tumor-Specific Cytotoxic Activity

A study on the tumor-specific cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines found that certain compounds with bulky substituents exhibited high cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the tetrahydroisoquinoline scaffold (Hatano et al., 2009).

properties

IUPAC Name

[2-(4-bromophenyl)tetrazol-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBJAHVYYLFGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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